molecular formula C19H18N2O2 B147535 2-Benzoyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one CAS No. 54761-87-4

2-Benzoyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one

Cat. No. B147535
CAS RN: 54761-87-4
M. Wt: 306.4 g/mol
InChI Key: XEYCCEDRIDKXEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

In the first paper, the reaction of 5-phenyl-2,3-dihydrofuran-2,3-dione with 6,7-dimethoxy-3,4-dihydroisoquinoline resulted in the formation of a compound with a similar structural motif to the one of interest. The product, 1-benzoyl-2-hydroxy-8,9-dimethoxy-3,5,6,10b-tetrahydropyrrolo[2,1-a]isoquinolin-3-one, and its oxidation product were synthesized, indicating that the reaction conditions and starting materials could potentially be modified to synthesize the compound of interest .

Molecular Structure Analysis

The crystal structure of the oxidation product, 1-benzoyl-8,9-dimethoxy-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline-2,3-dione, was studied by X-ray structural analysis. This analysis would provide valuable information about the molecular geometry, bond lengths, and angles, which could be extrapolated to predict the structure of 2-Benzoyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one, given the structural similarities .

Chemical Reactions Analysis

The second paper does not directly discuss the compound of interest but provides information on the reactivity of related compounds. Ethyl 3-benzoylamino-2-oxo-6-triphenylphosphoranylidenemethyl-2H-pyran-5-carboxylate reacts with 2-nitrobenzaldehydes to yield various products, including tetrahydroquinoline derivatives. This suggests that the benzoyl group in such compounds is reactive and can participate in further chemical transformations, which might be relevant for the synthesis or reactivity of the compound .

Physical and Chemical Properties Analysis

Neither paper provides direct information on the physical and chemical properties of 2-Benzoyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one. However, the properties of the compounds studied, such as solubility, melting points, and stability, could be inferred to some extent based on the structural similarities and known properties of the related compounds discussed in the papers .

Scientific Research Applications

Spectral and Chemical Properties

  • Kieć-Kononowicz (1989) investigated the spectral properties of acyl derivatives of pyrazino-[2,1-a]-isoquinolin-4-one, focusing on modern pulse sequences and structure assignments based on spectral data (Kieć-Kononowicz, 1989).

Synthesis of Derivatives

  • Gein et al. (2005) explored the synthesis of 3-aroylmethylene-1,6,7,11b-tetrahydro-2H-pyrazino[2,1-a]isoquinolin-4-ones, confirming their structures through IR, 1H NMR, and mass spectrometry (Gein, Kasimova, Varkentin, & Stashina, 2005).
  • Ortín et al. (2010) synthesized tetramic acids with a benzo[f]indolizine skeleton, demonstrating different base-promoted transannular rearrangements in pyrazino[1,2-b]isoquinolin-4-ones (Ortín, González, Cuesta, & Avendaño, 2010).

Cytotoxic and Antitumor Activities

  • González et al. (2007) synthesized and evaluated the in vitro cytotoxic activities of pyrazino[2,1-b]isoquinoline and related compounds against human cancer cell lines (González, de la Cuesta, & Avendaño, 2007).
  • Avendaño López (2007) synthesized various pyrazino[2,1-b]isoquinoline compounds related to marine antitumor natural products, assessing their cytotoxic activities against cancer cell lines (Avendaño López, 2007).

Antifungal Activities

  • Tang et al. (2010) designed and synthesized novel pyrazino[2,1-a]isoquinolin compounds, showing their potent antifungal activities in vitro, which provides a new structural type for developing antifungal agents (Tang et al., 2010).

Stereochemical Studies and Synthesis Methods

  • Bernáth et al. (1986) conducted stereochemical studies on saturated heterocycles, providing insights into the structures of compounds prepared in this category (Bernáth et al., 1986).
  • Zani et al. (2016) reviewed the approaches developed to access pyrazino[2,1-a]isoquinolines, with a focus on bioactive derivatives (Zani, Mordini, Calamante, & Reginato, 2016).

Green Synthesis and Environmental Aspects

  • Dhawle and Goswami-Giri (2019) reported an environmentally benign green synthesis of intermediates and derivatives of 2-Cyclohexylcarbonyl-4-oxo-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a] isoquinoline, demonstrating an efficient and novel synthesis route (Dhawle & Goswami-Giri, 2019).

properties

IUPAC Name

2-benzoyl-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c22-18-13-20(19(23)15-7-2-1-3-8-15)12-17-16-9-5-4-6-14(16)10-11-21(17)18/h1-9,17H,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYCCEDRIDKXEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(CN(CC2=O)C(=O)C3=CC=CC=C3)C4=CC=CC=C41
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60970078
Record name 2-Benzoyl-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60970078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzoyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one

CAS RN

54761-87-4
Record name 2-Benzoyl-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54761-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-77078
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054761874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Benzoyl-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60970078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-benzoyl-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.214.997
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name S-77078
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WFA5AWB7ES
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Benzoyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one
Reactant of Route 2
Reactant of Route 2
2-Benzoyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one
Reactant of Route 3
2-Benzoyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one
Reactant of Route 4
Reactant of Route 4
2-Benzoyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one
Reactant of Route 5
2-Benzoyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one
Reactant of Route 6
2-Benzoyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.